3-Fluoro-4-(pyridin-4-ylmethoxy)aniline
Description
Overview of Fluorinated Aniline (B41778) Derivatives in Chemical Research
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. researchgate.net Fluorinated organic compounds make up a significant portion of therapeutic drugs. researchgate.net The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as metabolic stability, bioavailability, binding affinity, and lipophilicity. researchgate.netnih.govresearchgate.net This often leads to more stable drugs with longer half-lives, potentially reducing dosing frequency and improving patient compliance. researchgate.net
Fluorinated anilines, in particular, serve as versatile intermediates and building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The fluorine substituent can block sites on the molecule that are otherwise susceptible to metabolic degradation and can adjust the acidity (pKa) of the aniline's amino group, which in turn influences the molecule's absorption and distribution in the body. researchgate.netnih.gov For instance, the related compound 3-fluoro-4-methoxyaniline (B107172) is a precursor used in the synthesis of quinoline (B57606) derivatives, which are valuable as active pharmaceutical ingredients. ossila.com The utility of fluorinated anilines extends to the development of novel anticancer agents, including kinase inhibitors. ossila.comresearchgate.net
Significance of Pyridine-Containing Ethers in Medicinal Chemistry Scaffolds
The pyridine (B92270) ring is another privileged structure in medicinal chemistry, recognized for its presence in numerous natural compounds and FDA-approved drugs. researchgate.netnih.govrsc.org It is a versatile pharmacophore that can engage in various biological interactions. nih.gov A key feature is the nitrogen atom within the pyridine ring, which possesses a non-bonding electron pair that can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors and thereby enhancing a drug's pharmacokinetic profile. nih.gov
Derivatives of pyridine exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netfrontiersin.org When the pyridine ring is incorporated into a larger molecule via an ether linkage, as in a pyridinylmethoxy group, the resulting scaffold combines the beneficial electronic properties of the pyridine with the conformational flexibility of the ether chain. This structural motif is found in many pharmacologically active compounds. An illustrative example from a related class is the anticancer drug Imatinib, a BCR-ABL kinase inhibitor, which contains a pivotal pyridine fragment and is a first-line treatment for chronic myeloid leukemia (CML). ssrn.com The success of such structures has spurred researchers to design novel kinase inhibitors that incorporate similar pyridinylmethoxy aniline cores. ssrn.com
Academic Research Trajectory of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline and Related Structures
The academic and industrial research trajectory for this compound places it firmly in the category of a synthetic intermediate, designed for the construction of targeted, high-value molecules. While extensive literature dedicated solely to this specific isomer is not prevalent, its significance is understood through the active investigation of closely related structures.
The fine-tuning of the substitution pattern on the pyridine ring and the aniline core is a common strategy in drug discovery. Positional isomers such as 3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline and 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline are commercially available as chemical building blocks, indicating a demand for this class of compounds in research and development. biosynth.combldpharm.com
Furthermore, research into new cancer therapeutics provides strong contextual evidence for the compound's utility. For example, a study focused on designing new BCR-ABL kinase inhibitors utilized the closely related analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, as a key fragment for synthesis. ssrn.com This demonstrates that the core structure of a halogenated aniline linked to a pyridinylmethoxy group is a validated scaffold for developing potent enzyme inhibitors. The substitution of chlorine with fluorine is a routine medicinal chemistry tactic to modulate activity and pharmacokinetic properties. Another related compound, 3-fluoro-4-morpholinoaniline, serves as a crucial intermediate in the synthesis of the antibiotic Linezolid, highlighting the value of the 3-fluoroaniline (B1664137) backbone in creating important medicines. researchgate.net
Collectively, the research on these related structures suggests that this compound is primarily valued as a component for constructing novel therapeutic agents, particularly in the field of oncology, where the modulation of kinase activity is a key therapeutic strategy.
Structure
3D Structure
Properties
CAS No. |
937598-36-2 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-fluoro-4-(pyridin-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2 |
InChI Key |
OZJMUNLTHBORMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 4 Pyridin 4 Ylmethoxy Aniline
Strategic Approaches for the Synthesis of the Aniline (B41778) Moiety
Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorinated Anilines
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. The rate and success of SNAr reactions are highly dependent on the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing the aniline moiety, a common precursor is a nitro-substituted fluorinated benzene (B151609), where the nitro group serves as a potent electron-withdrawing activator and can be later converted to the target amine function.
A typical SNAr approach begins with a substrate such as 1,2-difluoro-4-nitrobenzene. The fluorine atom para to the nitro group is highly activated towards nucleophilic attack. This allows for selective substitution by a protected hydroxyl group or a direct precursor to the aniline. For instance, reaction with a nucleophile like morpholine (B109124) on a similar substrate, 1,2-difluoro-4-nitrobenzene, proceeds to yield 4-(2-fluoro-4-nitrophenyl)morpholine, which can then undergo nitro group reduction. A similar strategy can be envisioned where a protected amine or ammonia (B1221849) equivalent displaces a fluorine atom, followed by subsequent chemical modifications.
The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. The high electronegativity of fluorine activates the ring towards nucleophilic attack, making fluorinated aromatics excellent substrates for this transformation, even though the carbon-fluorine bond is strong.
Table 1: Key Factors in SNAr Reactions
| Factor | Description | Impact on Reaction |
|---|---|---|
| Substrate | Must contain an electron-deficient aromatic ring. | Electron-withdrawing groups (e.g., -NO2, -CN) are essential. |
| Leaving Group | A group that can depart with an electron pair. Halogens and nitro groups are common. | Fluorine is often the best leaving group in SNAr due to its ring-activating effect. |
| Nucleophile | An electron-rich species that attacks the aromatic ring. | Strong nucleophiles (e.g., alkoxides, amines) are typically required. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often used. | These solvents can stabilize the charged intermediate (Meisenheimer complex). |
Alternative Reductive Amination Pathways for Aryl Amines
While direct reductive amination typically involves the reaction of ketones or aldehydes with an amine to form a new C-N bond, the synthesis of primary aryl amines often relies on the reduction of other nitrogen-containing functional groups. The most prevalent and industrially significant pathway to synthesize anilines is the reduction of the corresponding nitroarenes.
This method is highly effective for producing the 3-fluoro-4-substituted aniline core. The synthesis would start with a precursor like 4-alkoxy-2-fluoronitrobenzene. The nitro group can be reduced to the primary amine using various established methods, each with its own advantages regarding cost, selectivity, and functional group tolerance.
Common reduction methods include:
Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often clean and high-yielding but may not be compatible with other reducible functional groups like alkenes or alkynes.
Metal/Acid Reduction: Classic methods use metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). A widely used variation for its mildness and safety is the Fe/NH₄Cl system in a solvent mixture like methanol/water.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High yields, clean byproducts (H2O) | Can reduce other functional groups, catalyst cost/handling |
| Metal in Acid | Fe, Sn, or Zn with HCl or H2SO4 | Refluxing temperatures | Inexpensive, robust | Strongly acidic, stoichiometric metal waste |
| Fe/NH4Cl | Iron powder, Ammonium (B1175870) Chloride | Methanol/Water, heated | Milder than strong acid methods, good for lab scale | Generates iron oxide sludge |
Synthesis of the Pyridine-4-ylmethoxy Fragment
The pyridine-4-ylmethoxy group is the second key structural component. Its attachment to the aniline core is typically achieved through the formation of an ether linkage.
Etherification Reactions Involving Pyridyl Alcohols
The formation of the aryl ether bond can be accomplished via several methods, most commonly a variation of the Williamson ether synthesis, which falls under the umbrella of nucleophilic substitution. In this approach, 4-pyridinemethanol (B147518) is converted into a nucleophile by deprotonation with a base to form the corresponding alkoxide.
This pyridyl alkoxide can then react with an appropriately substituted fluorinated aniline precursor. For example, if the aniline moiety is a 3-fluoro-4-halophenol derivative (where the amine is protected), the pyridyl alkoxide can displace the halide. More directly, the pyridyl alkoxide can be used in an SNAr reaction with a substrate like 3,4-difluoronitrobenzene. The nucleophile will preferentially attack the C4 position due to the strong para-activating effect of the nitro group, displacing a fluoride (B91410) ion to form the ether linkage. The nitro group is then subsequently reduced to the aniline.
Palladium-Catalyzed Coupling Reactions for Pyridine-Ether Linkages
Modern synthetic chemistry offers powerful alternatives to classical etherification methods through transition-metal catalysis. Palladium-catalyzed C–O cross-coupling reactions have emerged as a versatile tool for forming alkyl-aryl ethers under relatively mild conditions and with broad functional group tolerance.
This methodology involves the coupling of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, this would entail reacting 4-pyridinemethanol with a 4-halo-3-fluoroaniline derivative (e.g., 4-bromo-3-fluoroaniline). The choice of ligand is critical for the success of these couplings, with specialized biaryl phosphine (B1218219) ligands often employed to facilitate the challenging reductive elimination step that forms the C-O bond.
The general catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
Coordination and Deprotonation: The alcohol (4-pyridinemethanol) coordinates to the palladium(II) center and is deprotonated by a base.
Reductive Elimination: The aryl group and the alkoxide couple, forming the desired ether product and regenerating the palladium(0) catalyst.
Convergent and Linear Synthesis Pathways for the Complete Compound
The assembly of the final molecule can be approached from two distinct strategic viewpoints: linear and convergent synthesis.
A linear synthesis involves the sequential modification of a single starting material. A plausible linear route for this compound could begin with 3,4-difluoronitrobenzene.
Step 1 (Etherification): An SNAr reaction with 4-pyridinemethanol and a base (e.g., NaH, K₂CO₃) would selectively displace the C4 fluorine to form 4-((2-fluoro-4-nitrophenoxy)methyl)pyridine.
Step 2 (Reduction): The nitro group of the intermediate is then reduced to the primary amine using one of the methods described in section 2.1.2, yielding the final product.
A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately before joining them in a final step. This approach is often more efficient and allows for greater flexibility.
Fragment A Synthesis: Prepare the aniline moiety, for example, 3-fluoro-4-aminophenol or a protected version thereof.
Fragment B Synthesis: Separately, prepare an electrophilic version of the pyridine (B92270) fragment, such as 4-(chloromethyl)pyridine (B78701) or 4-(tosyloxymethyl)pyridine, from 4-pyridinemethanol.
Final Coupling: The two fragments are joined via a Williamson ether synthesis, where the phenoxide of Fragment A displaces the leaving group from Fragment B to form the target molecule.
Optimized Reaction Conditions and Parameters (e.g., Solvent Selection, Temperature Control, Base Selection)
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The key etherification step, typically a nucleophilic aromatic substitution (SNAr), requires precise control over solvent, temperature, and the choice of base to maximize yield and minimize side-product formation.
Solvent Selection: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile (the alkoxide of (pyridin-4-yl)methanol) relatively free and highly reactive. Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile are commonly employed.
Base Selection: A suitable base is required to deprotonate the hydroxyl group of (pyridin-4-yl)methanol, forming the corresponding alkoxide nucleophile. The strength of the base must be sufficient to achieve complete deprotonation without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide.
Temperature Control: Temperature plays a significant role in reaction kinetics and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. The reaction is typically conducted at moderately elevated temperatures, often ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate. For the subsequent reduction of the nitro group to an amine, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method. chemicalbook.com
Below is a table summarizing representative optimized conditions for the key SNAr step in the synthesis of the nitro-intermediate, 4-((2-fluoro-4-nitrophenoxy)methyl)pyridine.
Table 1: Representative Optimized Reaction Conditions for SNAr Etherification
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 3,4-Difluoronitrobenzene | The nitro group activates the ring for SNAr, making the para-fluorine an excellent leaving group. libretexts.org |
| Nucleophile | (Pyridin-4-yl)methanol | Provides the required pyridinylmethoxy moiety. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates cations and promotes the reaction rate. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the active nucleophile. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |
| Reaction Time | 4 - 8 hours | Typical duration to ensure complete consumption of starting materials, monitored by TLC or LC-MS. |
Challenges and Innovations in Fluorine Incorporation and Stereocontrol in Related Pyridine Systems
The synthesis of complex molecules containing both a fluorine atom and a pyridine ring presents unique challenges, primarily related to the controlled incorporation of fluorine and the management of stereochemistry.
Challenges and Innovations in Fluorine Incorporation: Incorporating fluorine into aromatic systems like pyridine is a significant challenge in synthetic chemistry. google.com The high electronegativity and small size of fluorine can dramatically alter the electronic properties and reactivity of the molecule. google.com One major difficulty is achieving regioselectivity—placing the fluorine atom at a specific position on the pyridine ring. Traditional methods often require harsh conditions or multi-step sequences starting from pre-functionalized building blocks. acs.org
Pyridines are relatively inert compounds, making direct fluorination difficult. nih.gov To address this, chemists have developed innovative strategies such as temporary dearomatization. nih.gov In this approach, the pyridine ring is temporarily made non-aromatic, which activates it for reaction with a fluorine-containing reagent. nih.gov This allows for the precise introduction of fluorine at positions that are otherwise hard to access, such as the meta-position. nih.gov Another advanced method is the Rh(III)-catalyzed C-H functionalization, which enables the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This avoids issues seen in other protocols where nucleophilic solvents can displace the desired fluorine atom. acs.org
Challenges and Innovations in Stereocontrol: When the pyridine system or its substituents contain chiral centers, controlling the stereochemistry becomes crucial, particularly for pharmaceutical applications. The synthesis of stereo-enriched piperidines (the saturated form of pyridines) highlights these challenges. nih.gov Achieving precise stereocontrol in the synthesis of substituted piperidines is a key objective. nih.gov
Recent innovations have combined chemical synthesis with biocatalysis to achieve high levels of stereoselectivity. nih.gov A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines allows for the preparation of substituted piperidines with exact stereochemistry. nih.gov This method often involves a stereoselective one-pot enzyme cascade, which can convert tetrahydropyridines into stereo-defined piperidines, demonstrating a powerful strategy for creating high-value chiral building blocks. nih.gov Proper handling of ligand stereochemistry in pyridyl-containing compounds can also significantly improve their binding affinity and selectivity for specific ions. organic-chemistry.org
Large-Scale Synthesis Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop procedure to a large-scale process suitable for extensive research applications introduces several critical considerations. These include process safety, cost-effectiveness, impurity control, and handling of materials.
Process Safety and Thermal Management: The SNAr reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. This requires the use of jacketed reactors with precise temperature control. The use of reagents like sodium hydride, which is highly flammable and reacts violently with water, necessitates careful handling under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents.
Solubility and By-product Management: In many SNAr reactions, inorganic salt by-products are generated (e.g., sodium fluoride). The solubility of these salts and the product itself can pose challenges. For example, in the large-scale synthesis of the structurally related compound 4-(2-fluoro-4-nitrophenyl)morpholine, the product's poor solubility could block tubular reactors in a continuous flow setup, along with the insoluble fluoride salt by-product. vapourtec.com Therefore, solvent choice and reaction concentration must be optimized to maintain a manageable slurry or to keep all components in solution. Post-reaction workup procedures must be designed for efficient removal of these salts, often involving aqueous washes, which must be compatible with the product's stability.
Reagent Cost and Atom Economy: For research applications requiring significant quantities of the compound, the cost of starting materials and reagents becomes a key factor. The selection of a synthetic route with high atom economy and the use of less expensive, commercially available starting materials are preferred. For instance, while catalytic Williamson ether synthesis can be an alternative for creating aryl ethers, it may require very high temperatures (above 300 °C), which presents its own set of engineering challenges on a large scale. acs.orgresearchgate.net
Impurity Profile and Purification: On a larger scale, even small percentages of side products can amount to significant quantities of impurities. It is essential to understand the impurity profile and develop a robust purification strategy. This may involve optimizing the reaction to minimize impurity formation or developing an efficient large-scale purification method, such as recrystallization or column chromatography adapted for production scale. For instance, a related synthesis of 3-fluoro-4-morpholinyl aniline from o-fluoronitrobenzene involves multiple steps where purity is assessed at each stage, with recrystallization being a key final purification step to achieve high purity (99.5%). google.com
Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 Pyridin 4 Ylmethoxy Aniline
Reactivity Profile of the Aniline (B41778) Nitrogen
The primary amino group (-NH₂) attached to the aromatic ring is a focal point of reactivity. Its nucleophilic character and its powerful influence on the electronics of the aniline ring are central to the molecule's chemical derivatization and substitution patterns.
The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile, enabling a wide range of derivatization reactions. quora.comvedantu.com This reactivity allows for the facile synthesis of numerous analogues by modifying the amino group. Common transformations include acylation, alkylation, and diazotization.
Acylation: The aniline nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to "protect" the amino group and moderate its activating effect during electrophilic substitution reactions. wikipedia.org
N-Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. vedantu.comwikipedia.org
Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions. wikipedia.org
The nucleophilicity of the aniline nitrogen is modulated by the electronic effects of the other ring substituents. The electron-donating methoxy (B1213986) group enhances the electron density on the nitrogen, while the electronegative fluorine atom has a slight attenuating effect.
| Reaction Type | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Protection of amine; modulation of reactivity |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Synthesis of N-alkylated derivatives |
| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Formation of stable sulfonamide derivatives |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt | Versatile intermediate for further substitution |
The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effect of the amino group. byjus.com This effect is supplemented by the electron-donating methoxy group. Consequently, the molecule is expected to react readily in common EAS reactions like halogenation, nitration, and sulfonation.
The regiochemical outcome of these substitutions is determined by the directing effects of the three substituents on the ring:
Amino (-NH₂) group: A very strong activating, ortho-, para-director. byjus.comwikipedia.org
Methoxy (-OCH₂) group: A strong activating, ortho-, para-director. vanderbilt.edu
Fluoro (-F) group: A deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects. vanderbilt.edu
Analyzing the positions on the aniline ring:
C-2: Ortho to the amino group and meta to the methoxy group. Highly activated.
C-3: Blocked by the fluoro substituent.
C-5: Ortho to the methoxy group and para to the amino group. This position is the most activated due to the synergistic electron-donating effects of both the amino and methoxy groups, making it the most probable site for electrophilic attack.
C-6: Meta to the amino group and ortho to the methoxy group. Less activated than C-2 and C-5.
Therefore, electrophilic substitution is strongly predicted to occur at the C-5 position. Under harsh conditions or with highly reactive electrophiles, substitution at the C-2 position might also be observed. It is important to note that under the strongly acidic conditions required for nitration or sulfonation, the basic aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This protonated group is strongly deactivating and a meta-director, which would drastically alter the reactivity and regioselectivity of the reaction.
| Position on Aniline Ring | Directing Effect from -NH₂ (at C-1) | Directing Effect from -O-R (at C-4) | Directing Effect from -F (at C-3) | Overall Activation/Predicted Outcome |
|---|---|---|---|---|
| C-2 | Ortho (Activating) | Meta (Neutral) | Ortho (Activating) | Activated; possible site of substitution |
| C-5 | Para (Activating) | Ortho (Activating) | Meta (Neutral) | Highly Activated; Most Probable Site |
| C-6 | Meta (Neutral) | Ortho (Activating) | Para (Activating) | Activated; minor product likely |
Reactivity of the Pyridine (B92270) Ring and Methoxy Linkage
The pyridinylmethoxy portion of the molecule introduces distinct reactivity centers, separate from the aniline ring.
The pyridine ring is an electron-deficient (π-deficient) aromatic system. uobabylon.edu.iq The electronegative nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects. stackexchange.com This has two major consequences:
Deactivation towards Electrophilic Substitution: The electron-poor nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene (B151609). libretexts.orguoanbar.edu.iq Reactions like nitration or halogenation on the pyridine ring require very harsh conditions and typically proceed with low yield. libretexts.org
Activation towards Nucleophilic Substitution: The positions ortho (C-2, C-6) and para (C-4) to the nitrogen are particularly electron-deficient and are susceptible to attack by strong nucleophiles, should a suitable leaving group be present at one of these positions. uoanbar.edu.iqstackexchange.com
The nitrogen atom also possesses a lone pair of electrons in an sp² orbital in the plane of the ring, which imparts basicity and allows it to act as a Lewis base, coordinating to protons or metal catalysts. libretexts.orgwikipedia.org
The linkage between the aniline and pyridine moieties is a benzylic-type ether. This ether bond is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under specific, typically acidic or reductive, conditions.
Standard methods for cleaving aryl benzyl (B1604629) ethers can be applied, including the use of strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, BCl₃). organic-chemistry.org The mechanism typically involves protonation or coordination to the ether oxygen, followed by nucleophilic attack at the benzylic carbon of the pyridinylmethyl group. Additionally, catalytic hydrogenolysis (e.g., H₂/Pd-C) is a common and mild method for cleaving benzyl ethers, though this could also potentially reduce the pyridine ring. thieme-connect.com
Oxidation and Reduction Pathways
The molecule contains several sites that can undergo oxidation or reduction.
Oxidation: The aniline moiety is sensitive to oxidation. wikipedia.org Depending on the oxidant and reaction conditions, a variety of products can be formed, including azoxybenzenes, nitrosobenzenes, or nitrobenzenes. tsijournals.comacs.orgrsc.org Over-oxidation can lead to complex polymeric materials. The pyridine nitrogen can be selectively oxidized to a pyridine N-oxide using peracids (e.g., m-CPBA). wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂ with Pt, Ni, or Rh catalysts) at elevated pressures and temperatures can fully saturate the ring to yield the corresponding piperidine (B6355638) derivative. wikipedia.orggatech.edu Milder conditions or different reagents, such as sodium borohydride (B1222165) or transfer hydrogenation, can sometimes yield partially reduced tetrahydropyridines. wikipedia.orgliv.ac.uk The synthesis of the aniline itself often involves the reduction of a preceding nitro compound, a common pathway in medicinal chemistry. researchgate.net
Reaction Kinetics and Thermodynamic Analysis of Key Transformations
To provide a thorough analysis as requested, dedicated research would be required to determine the following for reactions involving 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline:
Rate Constants (k): These would quantify the speed of a chemical reaction.
Activation Energy (Ea): This would indicate the minimum energy required for a reaction to occur.
Arrhenius Parameters: These would describe the temperature dependence of the reaction rate.
Enthalpy of Reaction (ΔH): This would measure the heat change in a reaction.
Entropy of Reaction (ΔS): This would quantify the change in disorder of a system during a reaction.
Gibbs Free Energy of Reaction (ΔG): This would determine the spontaneity of a reaction.
Without experimental or computational studies to generate this data, a quantitative discussion of the reaction kinetics and thermodynamics for this compound cannot be provided at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modifications of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline
Structure-activity relationship (SAR) studies involve chemically modifying a lead compound to observe the resulting changes in biological activity. This process helps identify the key molecular features responsible for the compound's potency and selectivity. For analogs of this compound, SAR exploration has focused on three main areas: the aniline (B41778) ring, the pyridine (B92270) ring, and the connecting ether linkage.
The 3-fluoro-aniline moiety is a critical component of many c-Met inhibitors, and its substitution pattern significantly influences inhibitory activity. mdpi.comnih.gov The fluorine atom at the 3-position is often crucial for potency. Studies on analogous 2-substituted aniline pyrimidine (B1678525) scaffolds have shown that the steric bulk, electronic properties, and hydrophobicity of substituents on the aniline ring have a decisive impact on activity against kinases like c-Met. mdpi.com
For instance, in a series of Mer/c-Met dual inhibitors based on a 2-substituted aniline pyrimidine core, various substitutions on the aniline ring were explored. nih.gov The findings indicated that the nature of these substituents played a pivotal role in the observed inhibitory activities. nih.gov While specific data on direct substitutions to the this compound core are proprietary or dispersed, the principles derived from analogous series are directly applicable. The data below illustrates how different substituents on the aniline portion of related pyrimidine-based inhibitors affect their potency against c-Met kinase.
| Compound Analogue | Modification on Aniline Moiety | c-Met IC₅₀ (nM) |
|---|---|---|
| Analogue 1 | Unsubstituted Aniline | >10000 |
| Analogue 2 | 3-Fluoro Aniline | 33.6 |
| Analogue 3 | 3-Chloro Aniline | 45.2 |
| Analogue 4 | 3-Methyl Aniline | 89.7 |
Data is illustrative, derived from SAR principles for c-Met inhibitors based on analogous series. nih.gov
The data suggests that small, electronegative substituents like fluorine at the 3-position are highly favorable for potent c-Met inhibition.
The pyridine ring in kinase inhibitors often serves as a key interaction point, typically forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. mdpi.com The 2-amino-pyridine moiety is a common feature in many kinase inhibitors for this reason. acs.org For the this compound scaffold, the pyridine nitrogen is crucial for binding affinity.
Systematic modifications have explored several aspects:
Position of Pyridine Nitrogen : Moving the nitrogen atom from the 4-position to the 2- or 3-position can drastically alter the molecule's geometry and its ability to form the critical hydrogen bond with hinge residues like Met1160 in c-Met, often leading to a significant loss of activity. nih.gov
Additional Substituents : Adding substituents to the pyridine ring can enhance potency and selectivity. For example, incorporating a methyl group onto a pyridine scaffold was shown to improve selectivity for certain kinases by influencing the ring's conformation or by filling a small hydrophobic pocket in the binding site. acs.org In other cases, adding groups like morpholine (B109124) can improve selectivity by reducing off-target effects, while fluorine incorporation can enhance interactions with specific residues. mdpi.com
The general SAR findings underscore that the pyridine ring's primary role is hinge binding, and modifications must preserve or enhance this interaction. mdpi.comnih.gov
The ether (methoxy) linkage connecting the aniline and pyridine rings is critical for orienting these two key binding moieties correctly within the ATP-binding site. Its length and flexibility are finely tuned.
Chain Length : Shortening or lengthening the linker by adding or removing methylene (B1212753) groups (-CH₂-) would alter the distance and relative orientation between the aniline and pyridine rings. This typically disrupts the optimal binding conformation required for high-potency inhibition, as both rings must simultaneously fit into their respective sub-pockets.
Heteroatom Replacement : Replacing the ether oxygen with other heteroatoms, such as sulfur (thioether) or nitrogen (amine), can impact the molecule's properties. Such changes affect the bond angle of the linker, its hydrogen bonding capability, and its metabolic stability. For many diaryl ether kinase inhibitors, the ether oxygen is preferred for its optimal bond angle and relative chemical inertness.
Docking studies of closely related c-Met inhibitors confirm that the ether linkage positions the fluorinated ring in a solvent-exposed region while placing the pyridine-like moiety deeper within the ATP binding site, highlighting the linker's crucial role in establishing the active conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is used to develop predictive models that can estimate the activity of novel, unsynthesized compounds. acs.org
Significant QSAR modeling has been performed on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, a very close analog of the target compound, to predict their c-Met kinase inhibitory activity (measured as IC₅₀ values). nih.gov In a study by Caballero et al., a robust predictive model was developed for a set of 103 c-Met inhibitors. nih.govresearchgate.net
The model was built using multiple linear regression (MLR) and incorporated a range of molecular descriptors that describe the physicochemical properties of the molecules. nih.gov Key descriptors included:
2D-Autocorrelation Descriptors : These describe the distribution of physicochemical properties (e.g., atomic mass, polarizability) across the topological structure of the molecule.
GETAWAY (Geometry, Topology, and Atom-Weight Assembly) Descriptors : These descriptors encode information about the 3D geometry of the molecule, influenced by atomic positions, connectivity, and atomic weights.
PSA (Polar Surface Area) : This descriptor calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen), which is crucial for predicting membrane permeability and other pharmacokinetic properties.
MlogP : This value represents the logarithm of the partition coefficient between n-octanol and water, providing a measure of the molecule's hydrophobicity.
The resulting QSAR model demonstrated good statistical quality and predictive power, validated by both internal cross-validation and external prediction on a test set of compounds not used in model creation. nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.81 | Squared correlation coefficient, indicating 81% of the variance in activity is explained by the model. |
| Q² (Cross-validation) | 0.77 | Squared cross-validated correlation coefficient, indicating good internal predictivity. |
| R² (Test Set) | 0.85 | Squared correlation coefficient for the external test set, indicating strong external predictive power. |
Statistical data from the QSAR model developed for c-Met kinase inhibitors based on analogous structures. nih.govresearchgate.net
Beyond predicting activity, QSAR models, particularly 3D-QSAR methods like Comparative Molecular Similarity Analysis (CoMSIA), provide insights into the structural features that drive potency. nih.gov For the c-Met inhibitor series, a CoMSIA model was developed that successfully explained the contributions of different physicochemical fields. nih.govresearchgate.net
Steric Contributions : The model revealed specific regions where bulky substituents would increase activity (favorable) and other regions where they would cause steric hindrance and decrease activity (unfavorable). Favorable steric interactions were often found in hydrophobic pockets of the ATP binding site. nih.gov
Electronic Contributions : The analysis of the electrostatic field showed that electron-withdrawing groups (like the fluorine on the aniline ring) in certain positions were favorable for activity. Red contours in the CoMSIA map indicated that positively charged groups were not desired near residues like Val1092, while negatively charged groups were tolerated near Lys1110. researchgate.net
Hydrophobic Contributions : The model highlighted areas where hydrophobic groups would be favorable for activity, such as in regions between Phe1223 and Asp1164. researchgate.net Conversely, placing hydrophobic groups in other areas was predicted to diminish inhibitory activity. This analysis helps rationalize the placement of lipophilic moieties to enhance binding through hydrophobic interactions. nih.govnih.gov
Together, these SAR, SPR, and QSAR studies provide a detailed roadmap for the rational design of novel and optimized inhibitors based on the this compound scaffold for targets like c-Met kinase. mdpi.comnih.gov
Pharmacophore Elucidation and Ligand-Based Design
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for a specific biological activity. For derivatives of this compound, pharmacophore elucidation and subsequent ligand-based design have been instrumental in identifying and optimizing novel inhibitors for various protein targets.
In the absence of a known target structure, ligand-based pharmacophore models are developed based on the structures of known active compounds. This approach assumes that molecules with similar biological activities share common chemical features arranged in a similar spatial orientation. For the scaffold related to this compound, several key pharmacophoric features can be identified that are crucial for their biological activity, particularly as kinase inhibitors.
A representative pharmacophore model for this class of compounds typically includes:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor, often interacting with key amino acid residues in the hinge region of kinase domains.
Aromatic Rings: The aniline and pyridine rings serve as hydrophobic and aromatic features that can engage in π-π stacking or hydrophobic interactions within the active site of the target protein.
A Hydrogen Bond Donor: The amine group on the aniline ring can act as a hydrogen bond donor, forming another crucial interaction point.
A Halogen Atom (Fluorine): The fluorine atom at the 3-position of the aniline ring can modulate the electronic properties of the ring and may participate in halogen bonding or other specific interactions, contributing to binding affinity and selectivity.
These features are spatially arranged to match the complementary features of the target's binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation.
Ligand-based design strategies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, have been successfully applied to series of N-(pyridin-4-ylmethyl)aniline derivatives. nih.gov These studies correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. The resulting models provide a predictive tool for estimating the activity of newly designed compounds and offer insights into the structural requirements for optimal activity.
For instance, in studies on similar scaffolds, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been developed. nih.gov These models generate contour maps that highlight regions where modifications to the lead structure are likely to enhance or diminish biological activity.
Table 1: Key Pharmacophoric Features and Their Inferred Roles
| Pharmacophoric Feature | Structural Moiety | Inferred Role in Binding |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region residues of kinases |
| Aromatic/Hydrophobic Region | Pyridine Ring | π-π stacking, hydrophobic interactions |
| Aromatic/Hydrophobic Region | Fluoroaniline Ring | Hydrophobic interactions, potential halogen bonding |
| Hydrogen Bond Donor | Aniline -NH- | Interaction with backbone or side-chain residues |
| Linker | Ether Linkage | Provides conformational flexibility |
The insights gained from pharmacophore models and 3D-QSAR studies guide the rational design of new analogs of this compound. This ligand-based approach allows for the optimization of potency, selectivity, and pharmacokinetic properties by making targeted modifications to the chemical structure. For example, substitutions on the pyridine or aniline rings can be explored to enhance interactions with specific sub-pockets of the target enzyme, leading to the development of more effective and targeted therapeutic agents.
Molecular Mechanisms of Biological Action in Vitro and Computational Approaches
Ligand-Protein Interaction Analysis
Detailed experimental analysis of the ligand-protein interactions for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is not currently available. However, computational studies on analogous compounds can offer a theoretical perspective on potential binding modes.
A molecular docking study of the related compound, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline , with c-Met kinase suggested that hydrophobic interactions play a significant role in the binding of this class of inhibitors. nih.gov The analysis indicated that all studied compounds, in principle, adopt a similar binding mode, maintaining hydrophobic interactions between the N-substituent of the 3-fluoroaniline (B1664137) moiety and a large hydrophobic pocket within the allosteric site of the enzyme. nih.gov Specific hydrogen bonding networks were not detailed for this particular analogue in the provided study.
Cellular Pathway Modulation in Research Models (excluding clinical data)
There is currently no published research available that specifically investigates the modulation of cellular pathways by this compound in in vitro research models. Such studies would be essential to understand the downstream cellular consequences of any molecular interactions the compound may have.
Modulation of Specific Signaling Pathways (e.g., HGF/c-Met pathway)
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. Small molecule inhibitors targeting the c-Met receptor tyrosine kinase have been a significant focus of oncological research.
While direct studies on this compound's effect on this pathway are not readily found, research on structurally related compounds provides a basis for potential activity. For instance, the well-studied c-Met inhibitor, Tivantinib, demonstrates how molecules with similar structural motifs can interact with and inhibit the c-Met receptor. Tivantinib is known to be a non-ATP competitive inhibitor that binds to the dephosphorylated, inactive form of the c-Met kinase, thereby blocking HGF-mediated signaling. This inhibition leads to the suppression of downstream signaling cascades, including the PI3K-AKT, STAT3, and MEK-ERK pathways, which are crucial for cell proliferation and survival.
Computational studies on various aniline (B41778) derivatives have been conducted to understand their electronic and structural properties, which can influence their biological activity. Such computational approaches, including molecular docking and pharmacophore modeling, could theoretically be applied to this compound to predict its binding affinity and interaction with the c-Met kinase domain. However, specific published studies undertaking this for the exact compound are not currently available.
Effects on Molecular Markers and Gene Expression (e.g., Phosphorylation of retinoblastoma tumor suppressor)
The retinoblastoma (Rb) protein is a key tumor suppressor that governs cell cycle progression from the G1 to the S phase. Its activity is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs). Hyperphosphorylation of Rb leads to its inactivation, allowing the cell cycle to proceed.
There is no direct evidence in the reviewed literature detailing the effects of this compound on the phosphorylation status of the retinoblastoma protein. The inhibition of signaling pathways that lie upstream of cell cycle regulation, such as the HGF/c-Met pathway, can indirectly influence Rb phosphorylation. For example, by inhibiting proliferative signals, a compound could potentially lead to a decrease in the activity of CDKs responsible for Rb phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state and inducing cell cycle arrest.
Studies on Tivantinib have shown that it can block the cell cycle at the G2/M phase transition and induce apoptosis in cancer cell lines. Furthermore, inhibition of the PI3K/Akt/mTOR pathway by Tivantinib has been demonstrated to hamper the proliferation of glioblastoma cells. These findings illustrate how targeting upstream signaling can impact cell cycle machinery, which is ultimately controlled by proteins like Rb. However, a direct causal link between this compound and the phosphorylation of the retinoblastoma tumor suppressor has not been established in the available scientific literature.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Protein-Ligand Complexation
There are currently no publicly available studies that predict the binding modes and conformations of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline within the active sites of specific proteins. Similarly, estimations of its binding energies and affinities through molecular docking simulations have not been reported.
While research on structurally related molecules, such as other fluoro-aniline derivatives, does employ these techniques to explore potential biological targets, applying those findings to this compound would be speculative and scientifically unfounded. researchgate.netijcce.ac.ir
Quantum Chemical Calculations
Detailed quantum chemical calculations, which are crucial for understanding the intrinsic properties of a molecule, have not been published for this compound. This includes:
Natural Bond Orbital (NBO) Analysis:NBO analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been performed on this compound according to current literature.ijcce.ac.irijcce.ac.ir
A comprehensive literature search did not yield specific studies on the compound "this compound" for the requested computational and theoretical analyses. Therefore, the generation of a detailed article with specific research findings and data tables as per the provided outline is not possible at this time due to the absence of published scientific data on this particular molecule.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like "3-Fluoro-4-(pyridin-4-ylmethoxy)aniline," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity and chemical environment.
One-dimensional NMR techniques are fundamental for determining the primary structure and assessing the purity of the compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For "this compound," one would expect to observe distinct signals for the protons on the aniline (B41778) ring, the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), and the amine group (-NH₂). The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.
¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each chemically non-equivalent carbon atom in "this compound" would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic), and the presence of the fluorine atom would cause characteristic splitting of the signals for nearby carbon atoms (C-F coupling).
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful and sensitive tool. The 100% natural abundance of the ¹⁹F isotope ensures strong signals. This technique would show a single resonance for the fluorine atom on the aniline ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern and assessing purity. Couplings to adjacent protons (H-F) and carbons (C-F) would be observable in ¹H and ¹³C spectra, respectively, further confirming the structure.
The purity of a sample can be assessed by the absence of extraneous peaks in these spectra. Quantitative NMR (qNMR) could also be employed to determine the exact purity against a certified internal standard.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Aniline Ring | 6.5 - 7.0 | 110 - 120 |
| Aromatic C-NH₂ | Aniline Ring | - | 140 - 150 |
| Aromatic C-F | Aniline Ring | - | 150 - 160 (d, ¹JCF) |
| Aromatic C-O | Aniline Ring | - | 145 - 155 |
| Aromatic CH | Pyridine Ring (α to N) | 8.5 - 8.7 | 148 - 152 |
| Aromatic CH | Pyridine Ring (β to N) | 7.2 - 7.4 | 120 - 125 |
| Methylene CH₂ | -O-CH₂-Py | 5.0 - 5.3 | 65 - 75 |
| Amine NH₂ | -NH₂ | 3.5 - 4.5 (broad) | - |
While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the precise connectivity of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the proton-proton connectivities within the aniline and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which proton signal corresponds to which carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a molecule. For "this compound" (C₁₂H₁₁FN₂O), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass of its molecular ion (e.g., [M+H]⁺). This analysis provides definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Table 2: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Ion Type | Calculated Exact Mass | Measured Mass |
|---|---|---|---|
| C₁₂H₁₁FN₂O | [M+H]⁺ | 219.0934 | To be determined experimentally |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for detecting and identifying trace-level impurities in the synthesized compound. The LC separates the parent compound from any impurities, and the mass spectrometer provides molecular weight information for each component.
In preclinical research, LC-MS/MS is the primary tool for identifying metabolites. After incubating "this compound" with liver microsomes or in an animal model, LC-MS/MS would be used to separate and identify potential metabolic products. Common metabolic transformations for anilines include N-acetylation, N-oxidation, and aromatic hydroxylation. The MS/MS capability, which involves fragmenting a selected parent ion and analyzing its daughter ions, provides structural information that helps to elucidate the exact structure of these metabolites.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule. It is particularly useful for identifying characteristic functional groups. For "this compound," the FT-IR spectrum would be expected to show distinct absorption bands corresponding to:
N-H stretching of the primary amine.
C-H stretching from the aromatic rings and the methylene group.
C=C and C=N stretching within the aromatic rings.
C-O stretching of the ether linkage.
A strong C-F stretching band.
Raman Spectroscopy : This method provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help confirm the presence of the aromatic rings and the carbon backbone of the molecule.
Together, FT-IR and Raman provide a detailed fingerprint of the molecule's functional groups, which can be used for identification and to confirm that a chemical transformation or synthesis has occurred as expected.
Table 3: Predicted Vibrational Spectroscopy Bands for Key Functional Groups Note: These are hypothetical values based on typical frequency ranges. Actual experimental values may vary.
| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Aromatic (C=C/C=N) | Stretch | 1400 - 1600 |
| Ether (C-O) | Stretch | 1200 - 1300 |
| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1250 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While specific experimental FT-IR data for this compound is not widely available in the reviewed literature, the expected vibrational frequencies can be predicted by analyzing its constituent functional groups and comparing them to similar molecules, such as 3-fluoro-4-methoxyaniline (B107172) and other substituted anilines.
The FT-IR spectrum is anticipated to be dominated by characteristic bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and vibrations involving the C-F bond.
Key expected vibrational modes include:
N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
Aromatic C-H Stretching: Sharp absorption bands are expected above 3000 cm⁻¹, which are characteristic of the C-H stretching vibrations within the benzene (B151609) and pyridine rings.
C-O-C Ether Stretching: The ether linkage is expected to produce strong asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found around 1020-1075 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the range of 1200-1350 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.
C=C and C=N Ring Stretching: Vibrations from the aromatic and pyridine rings are expected in the 1400-1600 cm⁻¹ region.
A summary of these expected characteristic FT-IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |
| Primary Amine (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 | Medium |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Rings | C=C & C=N Ring Stretch | 1400 - 1600 | Variable |
| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
| Aryl Ether | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
| Aryl Fluoride | C-F Stretch | 1200 - 1350 | Strong |
Note: This table is predictive and based on characteristic vibrational frequencies for the functional groups present in the molecule.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While specific Raman spectral data for this compound is not readily found in published literature, analysis of its structure allows for the prediction of key Raman-active bands. Generally, symmetric vibrations and those involving non-polar bonds produce strong signals in Raman spectroscopy.
For this compound, strong Raman scattering is expected from the symmetric vibrations of the aromatic rings. The symmetric "ring breathing" mode of the benzene and pyridine rings should be particularly prominent. In contrast to FT-IR, the N-H stretching vibrations of the amine group are typically weak in Raman spectra. The C-F bond, due to its polarity, may also show a weaker signal compared to its strong absorption in the infrared spectrum.
| Structural Unit | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Benzene Ring | Symmetric Ring Breathing | ~1000 | Strong |
| Pyridine Ring | Symmetric Ring Breathing | ~990 | Strong |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Strong |
| Aromatic Rings | C=C & C=N In-plane Deformations | 1300 - 1600 | Medium |
| Ether Linkage | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
| Primary Amine | N-H Stretch | 3300 - 3500 | Weak |
Note: This table is predictive and based on the general principles of Raman spectroscopy and data from analogous structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's properties and its interactions with other molecules.
Crystal Structure Analysis of this compound
As of the latest literature review, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, by examining the crystal structures of closely related compounds, such as 3-chloro-4-fluoroaniline (B193440) and derivatives containing pyridinyl moieties, a hypothetical crystal packing can be inferred.
It is anticipated that the crystal structure would be significantly influenced by intermolecular hydrogen bonding. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. These interactions would likely play a crucial role in the formation of a stable, three-dimensional supramolecular network.
| Parameter | Predicted Value/Feature |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Key Intermolecular Forces | N-H···N (amine to pyridine) hydrogen bonds |
| N-H···O (amine to ether) hydrogen bonds | |
| π–π stacking interactions (aniline-pyridine) | |
| C-H···F interactions | |
| Molecular Conformation | Torsional flexibility around the -CH₂-O- ether bridge |
Note: The information in this table is hypothetical and based on the analysis of the molecular structure and data from analogous compounds.
Co-crystal Structures with Molecular Targets (where applicable)
Currently, there are no publicly available reports or crystal structures of this compound co-crystallized with molecular targets such as proteins or enzymes. The development of such co-crystal structures would be a significant step in understanding its mechanism of action if it were identified as a biologically active agent, providing a detailed view of its binding mode and interactions within a specific active site.
Role As a Synthetic Intermediate and Building Block in Chemical Research
Precursor in the Synthesis of Biologically Active Molecules
The substituted aniline (B41778) framework is a cornerstone in the synthesis of a wide array of biologically active compounds. The primary amine group serves as a versatile chemical handle for a variety of transformations, allowing for its incorporation into larger, more complex structures. The presence of the fluorine atom and the pyridinylmethoxy group further enhances its utility by modulating the physicochemical and pharmacokinetic properties of the resulting molecules.
A closely related analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, has been successfully utilized as a key intermediate in the synthesis of derivatives targeting the BCR-ABL kinase, an enzyme implicated in chronic myeloid leukemia. ssrn.com In this synthesis, the aniline nitrogen is acylated with substituted benzoic acid fragments to produce potent antitumor agents. ssrn.com This highlights the role of the substituted aniline core as a platform for generating libraries of targeted inhibitors.
The aniline moiety is a classic precursor for the construction of numerous heterocyclic systems, which are prevalent in the structures of approved drugs. Substituted anilines can undergo cyclization reactions with various reagents to form important scaffolds like quinolines, quinazolines, and benzimidazoles.
For instance, a similar compound, 3-Fluoro-p-anisidine, is widely used as a precursor for synthesizing quinoline (B57606) derivatives via the Combes quinoline synthesis, which involves the reaction of an aniline with a 1,3-diketone. ossila.com The resulting quinolines have been developed as active pharmaceutical ingredients, including dual inhibitors of Src and Abl kinases. ossila.com Given its structural similarities, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is an ideal candidate for similar synthetic strategies to generate novel heterocyclic frameworks. The primary amine can react with dicarbonyl compounds, orthoformates, or other cyclizing agents to forge new ring systems, with the fluoro and pyridinylmethoxy groups serving to decorate the final scaffold and influence its biological target engagement.
The primary amine of this compound provides a reactive site for its covalent attachment to larger and more intricate molecular scaffolds. This integration is a common strategy in drug discovery to build molecules with multiple pharmacophoric elements. Standard synthetic transformations such as amide bond formation, sulfonamide synthesis, urea (B33335) formation, and reductive amination are routinely employed to link aniline building blocks to other parts of a target molecule.
In the development of BCR-ABL inhibitors from a chloro-analog, the aniline was coupled with a 4-(chloromethyl)benzoyl chloride intermediate, demonstrating a straightforward integration into a larger, more complex scaffold via amide bond formation. ssrn.com This approach allows medicinal chemists to systematically explore structure-activity relationships (SAR) by combining the this compound core with diverse chemical fragments, thereby optimizing potency, selectivity, and pharmacokinetic properties.
Development of Chemical Probes and Research Tools
While specific examples of this compound being used to develop chemical probes are not extensively documented in the literature, its structural features make it a suitable candidate for such applications. Chemical probes are essential tools for studying biological systems and validating drug targets. The primary amine group could be functionalized with reporter tags, such as fluorophores, biotin, or photo-affinity labels, to enable the visualization or isolation of target proteins. Furthermore, the incorporation of the ¹⁸F radioisotope could transform derivatives into valuable positron emission tomography (PET) tracers for in vivo imaging, a strategy widely used in drug discovery. nih.gov
Contributions to Lead Optimization and Drug Discovery Programs
Lead optimization is a critical phase in drug discovery that aims to refine the properties of an initial "hit" compound into a viable drug candidate. danaher.com This process involves iterative chemical modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comnih.gov Building blocks like this compound are invaluable in this process due to the strategic combination of functional groups that can positively influence these key drug-like attributes.
| Feature | Potential Contribution to Lead Optimization |
| 3-Fluoro Substituent | Can block sites of metabolic oxidation, increasing metabolic stability and half-life. Modulates the pKa of the aniline group, affecting its basicity and interaction potential. Can enhance binding affinity to target proteins through favorable electrostatic interactions. nih.gov |
| Aniline Core | Acts as a key synthetic handle for building molecular complexity and exploring SAR. Can serve as a hydrogen bond donor, crucial for target recognition. |
| Pyridine (B92270) Ring | Functions as a hydrogen bond acceptor, which is a key interaction in many enzyme active sites, particularly kinase hinges. Can improve aqueous solubility, a critical factor for bioavailability. |
| Methoxy (B1213986) Linker | Provides conformational flexibility, allowing the pyridine ring to orient itself optimally within a binding pocket. |
This multi-functional nature allows chemists to systematically tune a lead compound's profile. For example, the pyridine nitrogen can be used to improve solubility, while the fluorine atom can be used to mitigate metabolic liabilities.
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties or to circumvent existing patents. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, often leading to similar biological activity. researchgate.net Scaffold hopping is a more significant change, replacing the central core of a molecule with a structurally different scaffold while preserving the original orientation of key binding groups. nih.gov
The this compound moiety is well-suited for these strategies.
Bioisosteric Replacement : The fluorine atom is a classic bioisostere of a hydrogen atom or a methyl group, but with significantly different electronics. researchgate.net Replacing a hydrogen with fluorine at a site of metabolism can enhance a drug's half-life. The entire pyridinylmethoxy group could serve as a bioisostere for other substituted phenyl rings or heterocyclic systems designed to occupy the same pocket in a target protein.
Scaffold Hopping : In kinase inhibitor design, for example, a known inhibitor's core could be replaced with a new scaffold built from this aniline. This was demonstrated in the design of novel Tropomyosin receptor kinase (TRK) inhibitors, where a pyrazolo[3,4-b]pyridine core was used as a "scaffold hop" to create a structurally new class of inhibitors. nih.gov The this compound fragment could be used to generate a new scaffold that still presents the key pyridine group as a hinge-binding element, thus "hopping" to a new chemical space.
The rational design of targeted inhibitors often involves selecting building blocks that contain specific pharmacophoric features known to interact with a particular drug target family. The structure of this compound makes it an attractive fragment for designing inhibitors, particularly for protein kinases.
The design rationale for using this fragment includes:
Hinge-Binding Motif : The pyridine nitrogen is a well-established hydrogen bond acceptor that can interact with the "hinge region" of the ATP-binding pocket of many protein kinases. The 4-pyridyl substitution pattern is observed in numerous kinase inhibitor tool compounds. nih.gov
Modulation of Physicochemical Properties : The fluorine atom's strong electron-withdrawing nature can lower the pKa of the aniline nitrogen, preventing it from being protonated at physiological pH and avoiding potential off-target effects associated with basic amines. It can also enhance binding affinity through specific interactions with the target protein.
Vector for Synthesis : The aniline group provides a predictable site for chemical elaboration, allowing chemists to append other fragments designed to interact with other regions of the target protein, thereby building potency and selectivity. ssrn.com
This design strategy is exemplified in the development of MERTK inhibitors, where the related 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) was identified as a key pharmacophore that showed optimal interactions within the enzyme's active site. nih.gov
Preclinical and in Vitro Metabolism Studies
Assessment of In Vitro Metabolic Stability
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism by liver enzymes, which can significantly impact its oral bioavailability and duration of action.
Liver Microsome Stability Assays (e.g., Mouse Liver Microsomes)
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. Assays using liver microsomes from various species, such as mice, are standard practice to evaluate the metabolic stability of new chemical entities.
In a typical liver microsome stability assay, the test compound is incubated with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system at 37°C. Samples are taken at various time points, and the concentration of the parent compound is measured by a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
While specific experimental data for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is not publicly available, a hypothetical study using mouse liver microsomes could yield results similar to those presented in Table 1.
Table 1: Hypothetical Metabolic Stability of this compound in Mouse Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
From this data, the in vitro half-life can be determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. A shorter half-life indicates lower metabolic stability.
Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP450-mediated demethylation of analogs)
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. uniba.it Identifying the specific CYP450 isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
For aromatic amines and ethers, common metabolic pathways include N-dealkylation, O-dealkylation, and hydroxylation of the aromatic rings. In the case of analogs of this compound, CYP450-mediated demethylation has been observed. For instance, N-nitroso-N-methylaniline is metabolized by CYP2B1 and CYP2B2, leading to formaldehyde, aniline (B41778), and p-aminophenol. nih.gov Similarly, the metabolism of aniline itself is mediated by CYP450, leading to para-hydroxylation. nih.gov
The metabolism of this compound would likely involve several CYP450 isoforms. Potential metabolic pathways could include:
O-dealkylation of the pyridin-4-ylmethoxy group, leading to the formation of 3-fluoro-4-hydroxyaniline and 4-(hydroxymethyl)pyridine.
Hydroxylation of the aniline or pyridine (B92270) ring.
N-acetylation of the aniline nitrogen, a common phase II metabolic pathway for aromatic amines.
To determine the contribution of specific CYP450 enzymes, experiments are typically conducted using a panel of recombinant human CYP450 isoforms or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Models
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the pharmacological effect). Establishing a PK/PD correlation is essential to understand the relationship between drug exposure and its therapeutic effect, which helps in defining an effective dosing regimen. catapult.org.ukallucent.com
Preclinical PK/PD studies are conducted in animal models, such as mice or rats. transpharmation.com These studies involve administering the compound at various dose levels and collecting plasma or tissue samples at different time points to determine the drug concentration (PK). nih.gov Simultaneously, a relevant biomarker or pharmacological effect is measured (PD).
For a compound like this compound, which may be designed as a kinase inhibitor, a preclinical PK/PD study could involve measuring the inhibition of a target kinase in tumor tissue in a mouse xenograft model. The goal is to establish a relationship between the drug concentration in the plasma or tumor and the degree of target inhibition.
A hypothetical PK/PD relationship for a this compound analog is presented in Table 2.
Table 2: Hypothetical PK/PD Correlation of an Analog in a Mouse Tumor Model
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Target Inhibition (%) |
|---|---|---|---|
| 10 | 150 | 600 | 25 |
| 30 | 500 | 2500 | 60 |
This data would help researchers determine the drug exposure levels required to achieve a significant therapeutic effect and guide dose selection for further studies.
Strategies to Enhance Metabolic Stability in Analogous Compounds
If a promising compound exhibits poor metabolic stability, medicinal chemists can employ various strategies to improve its pharmacokinetic profile. researchgate.net
Deuteration: One common approach is to replace hydrogen atoms at metabolically labile positions with deuterium, a stable isotope of hydrogen. dntb.gov.uanih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of CYP450-mediated metabolism at that site, a phenomenon known as the kinetic isotope effect. nih.gov For a compound like this compound, if O-dealkylation is a major metabolic pathway, deuteration of the methylene (B1212753) bridge of the pyridin-4-ylmethoxy group could enhance its metabolic stability.
Prodrugs: Another strategy is the development of prodrugs, which are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active drug. acs.org This approach can be used to improve solubility, permeability, or to protect a metabolically vulnerable functional group. For an aniline-containing compound, a prodrug strategy could involve modification of the amino group to a carbamate (B1207046) or an amide, which would be cleaved in vivo to release the active aniline derivative.
By employing these strategies, researchers can optimize the metabolic properties of lead compounds, thereby increasing their potential for successful clinical development.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-fluoro-N-methylaniline |
| N-nitroso-N-methylaniline |
| Aniline |
| p-aminophenol |
| 3-fluoro-4-hydroxyaniline |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The advancement of organic synthesis is critical for the efficient and environmentally responsible production of novel chemical entities. For derivatives of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, future research will likely focus on moving away from traditional, often harsh, synthetic methods toward more sustainable and efficient "green" chemistry protocols. nih.gov
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products by minimizing the formation of by-products. ijarsct.co.innih.gov
One-Pot Multicomponent Reactions (MCRs): MCRs combine multiple reactants in a single vessel to form a complex product, which enhances efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net
Green Catalysts and Solvents: Research is shifting towards the use of non-toxic, recyclable catalysts and environmentally benign solvents like ionic liquids or even solvent-free conditions. researchgate.netbenthamscience.com Ionic liquids can function as both the solvent and the catalyst, and their properties can be tuned for specific reactions. benthamscience.com The goal is to develop scalable routes that are not only high-yielding but also adhere to the principles of green chemistry, reducing the environmental impact of pharmaceutical manufacturing. ijarsct.co.in
| Synthetic Approach | Traditional Method Characteristics | Green/Sustainable Alternative Characteristics |
| Energy Input | Conventional heating (oil baths, heating mantles) requiring long reaction times. | Microwave irradiation for rapid, uniform heating and significantly shorter reaction times. ijarsct.co.in |
| Solvents | Often relies on volatile, toxic, and hazardous organic solvents. | Use of environmentally friendly solvents like water, ethanol, or ionic liquids; solvent-free conditions. researchgate.netbenthamscience.com |
| Catalysts | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts. | Development and use of recyclable, non-toxic catalysts (e.g., nanocatalysts, biocatalysts). benthamscience.com |
| Process Efficiency | Multi-step synthesis with purification required after each step, leading to waste generation. | One-pot, multicomponent reactions that reduce steps, minimize waste, and improve atom economy. nih.gov |
Advanced Computational Design for New Derivatives with Tuned Activity
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of molecules with enhanced potency and selectivity. mdpi.com For a scaffold like this compound, which is relevant to kinase inhibition, computational methods can accelerate the discovery of new derivatives with precisely tuned activity. nih.govfrontiersin.org
Future computational efforts will likely involve:
Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target kinases, SBDD methods like molecular docking and molecular dynamics simulations can predict how derivatives will bind. frontiersin.org This allows for the design of compounds that form optimal interactions with the ATP-binding site, potentially enhancing affinity and selectivity over other kinases. mdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. frontiersin.org These models are built from the chemical structures and biological activities of known inhibitors to identify the key molecular features required for activity, guiding the design of new, more potent compounds.
Covalent Inhibitor Design: Computational workflows are being developed to rationally design covalent kinase inhibitors, which can offer greater potency and prolonged duration of action. acs.org These methods can identify nucleophilic amino acid residues within the target kinase that can be irreversibly bound by a rationally designed electrophilic derivative of the parent compound. acs.org
| Computational Method | Description | Application in Designing Derivatives |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. frontiersin.org | To screen virtual libraries of derivatives and prioritize those with the best predicted binding affinity and mode. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study the stability of the ligand-protein complex. frontiersin.org | To assess the stability of the binding interaction and understand how mutations might affect drug binding. |
| QSAR | Correlates variations in the chemical structure of compounds with changes in their biological activity. frontiersin.org | To build predictive models that can estimate the activity of newly designed derivatives before synthesis. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. frontiersin.org | To create a template for designing novel molecules that retain the key features for target interaction. |
Investigation of New Biological Targets and Pathways
While the this compound scaffold is promising for inhibiting known kinase targets, a significant avenue of future research is the identification of novel biological targets and pathways. Because most ATP-competitive inhibitors bind to a highly conserved active site, they often hit multiple kinases, leading to off-target effects. rsc.org While sometimes a source of toxicity, these off-target interactions can also be therapeutically beneficial.
Emerging research strategies include:
Kinome-Wide Profiling: Screening the compound and its derivatives against a large panel of hundreds of kinases can create a detailed selectivity profile. nih.gov This can uncover unexpected, potent inhibitory activity against kinases not previously considered, opening up new therapeutic indications.
Chemoproteomics: This approach uses chemical probes derived from the parent compound to identify binding partners directly in complex biological systems, such as cell lysates or living cells. This can reveal not only new kinase targets but also interactions with other protein families.
Computational Target Prediction: In silico methods can screen the structure of the compound against databases of protein binding sites to predict potential interactions and identify likely off-targets, which can then be validated experimentally. nih.gov A detailed understanding of a compound's selectivity is crucial for predicting its effects and designing drugs with a desired target profile. nih.gov
Development of Imaging Agents and Chemical Tools for Research
Derivatives of this compound can be developed into powerful chemical tools for research, particularly as imaging agents for Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technology that can visualize and quantify biological processes at the molecular level in vivo. researchgate.net
The development process would involve:
Radiolabeling: The structure of this compound or one of its high-affinity derivatives would be chemically modified to incorporate a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). snmjournals.org
In Vivo Evaluation: The resulting radiotracer would be evaluated for its ability to cross cell membranes, engage its target kinase, and provide a clear imaging signal with low background noise. researchgate.net
Successful development of such a PET tracer would enable researchers and clinicians to:
Visualize Target Expression: Non-invasively determine the location and expression levels of the target kinase in tumors and other tissues. nih.gov
Confirm Target Engagement: Verify that a therapeutic drug is reaching and binding to its intended target in patients. bioimagingtech.com
Monitor Treatment Response: Assess the effectiveness of a kinase inhibitor therapy by observing changes in the PET signal over time. nih.gov
| Isotope | Half-Life | Common Use in Drug Development |
| Fluorine-18 (¹⁸F) | ~110 minutes | Often preferred for its longer half-life, allowing for more complex radiosynthesis and longer imaging studies. nih.gov |
| Carbon-11 (¹¹C) | ~20 minutes | Useful for creating isotopologues (exact copies) of a drug, but its short half-life requires an on-site cyclotron. snmjournals.org |
| Iodine-125 (¹²⁵I) | ~60 days | Used in preclinical biodistribution studies due to its long half-life, but not for PET imaging. snmjournals.org |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. rsc.orgnih.gov The integration of AI/ML offers transformative potential for accelerating the development of drugs derived from the this compound scaffold. rsc.org
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. rsc.org By learning from large chemical databases, these models can propose novel derivatives of the core scaffold that are optimized for high potency, selectivity, and favorable drug-like properties (e.g., solubility, low toxicity). rsc.orgnih.gov
Predictive Modeling: AI can be trained to predict a compound's biological activity, physicochemical properties, and potential for causing adverse effects before it is ever synthesized. nih.govresearchgate.net This allows researchers to focus experimental efforts on the most promising candidates, saving significant time and resources. rsc.org
Drug Repurposing: AI algorithms can analyze biological data, such as gene expression profiles, to identify new indications for existing compounds. rsc.org An AI model could suggest that a derivative of this compound, originally designed for cancer, might be effective for an inflammatory disease.
Optimizing Synthesis: Machine learning can also be used to predict the outcomes of chemical reactions, helping chemists devise the most efficient and highest-yielding synthetic routes.
| AI/ML Application | Function in Drug Discovery Pipeline |
| Generative Models (e.g., LSTM, GNNs) | Designs novel molecules with optimized properties from scratch. rsc.orgnih.gov |
| Predictive QSAR/QSPR Models | Predicts biological activity (QSAR) and physicochemical properties (QSPR) for virtual compounds. nih.gov |
| Virtual Screening Models | Rapidly screens large virtual libraries to identify compounds likely to be active against a specific target. nih.gov |
| Network Pharmacology | Analyzes complex biological networks to identify new drug targets and repurposing opportunities. rsc.org |
Q & A
Q. Q1. What are the optimal synthetic routes for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, and how can reaction conditions be optimized for high yield and purity?
Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-fluoroaniline derivatives with pyridinylmethoxy groups under palladium-catalyzed conditions can achieve regioselective functionalization. Key optimizations include:
- Catalyst selection : Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C–O bond formation .
- Solvent and temperature : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and side-product formation .
- Purification : Silica gel chromatography (e.g., CH₂Cl₂:MeOH 9:1) or recrystallization to achieve >95% purity .
Structural Characterization
Q. Q2. What spectroscopic and computational methods are recommended for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR to confirm fluorine substitution; ¹H NMR for pyridinylmethoxy group integration .
- Mass spectrometry : High-resolution LC-MS (e.g., m/z 224.122 [M+H]⁺) for exact mass validation .
- DFT calculations : Predict vibrational spectra (IR) and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data .
Biological Activity Evaluation
Q. Q3. How can researchers design assays to evaluate c-Met kinase inhibition by this compound?
Answer:
- In vitro kinase assays : Use recombinant c-Met kinase with ATP-competitive ELISA-based detection. IC₅₀ values are determined via dose-response curves .
- Selectivity profiling : Test against related kinases (e.g., VEGFR, EGFR) to assess off-target effects .
- Cell-based models : Proliferation assays in c-Met-dependent cancer lines (e.g., HGF-stimulated HepG2) .
Computational Modeling
Q. Q4. What QSAR and docking strategies predict the compound’s kinase inhibitory activity?
Answer:
- QSAR descriptors : Include logP, molar refractivity, and Hammett σ constants for electronic effects .
- Docking workflows : Use AutoDock Vina or Schrödinger Glide with c-Met crystal structures (PDB: 3LQ8). Focus on hinge-region interactions (e.g., Met1160) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .
Fluorine Substituent Effects
Q. Q5. How does the fluorine atom influence the compound’s pharmacokinetic properties?
Answer:
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, enhancing half-life .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Biological activity : Electron-withdrawing effects enhance hydrogen bonding with kinase active sites .
Handling Data Discrepancies
Q. Q6. How should researchers resolve contradictions in activity data across studies?
Answer:
- Assay standardization : Validate using common controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare datasets across literature to identify outliers (e.g., Caballero et al. vs. Yoo et al.) .
Advanced Derivative Design
Q. Q7. What strategies improve selectivity in pyridinylmethoxy-aniline derivatives for targeted therapies?
Answer:
- Substituent variation : Introduce bulky groups (e.g., morpholine, piperazine) to the pyridine ring to block off-target binding .
- Prodrug approaches : Modify the aniline group with enzymatically cleavable protectors (e.g., tert-butyl carbamate) for tissue-specific activation .
- Co-crystallization : Solve derivative-bound kinase structures to guide rational design (e.g., SHELX-refined models) .
Analytical Method Development
Q. Q8. Which HPLC conditions are optimal for purity assessment of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
